![molecular formula C13H16FN5 B2433603 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2034286-08-1](/img/structure/B2433603.png)
2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine” is a complex organic molecule that contains several functional groups including a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their connection via a methylene bridge. The fluoropyrimidine moiety could then be introduced through a suitable fluorination reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety. The pyrazole and piperidine rings are five-membered and six-membered heterocyclic rings, respectively, while the fluoropyrimidine moiety is a six-membered aromatic ring containing a fluorine atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole, piperidine, and fluoropyrimidine moieties. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the piperidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Cancer Treatment
Compounds similar to 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine have been found to inhibit Aurora A kinase, a protein implicated in cancer cell division and tumor growth. Such inhibitors could be valuable in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antiviral Properties
A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which are structurally similar to the compound , have shown notable antiviral properties. These compounds inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for viral replication (H. Munier-Lehmann et al., 2015).
Anti-Lung Cancer Activity
Fluoro-substituted compounds, similar in structure to 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine, have demonstrated anticancer activity against lung cancer cell lines. These findings indicate potential applications in lung cancer treatment (A. G. Hammam et al., 2005).
Antibacterial and Antifungal Properties
Fused pyran derivatives, which include pyrazole rings similar to the compound , have shown promising antibacterial and antifungal properties. This indicates potential applications in treating bacterial and fungal infections (Piyush N. Kalaria et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJQQZZODRFQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.